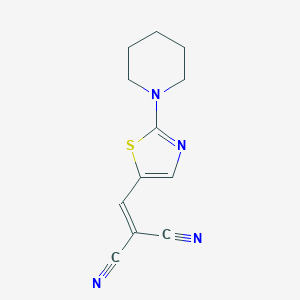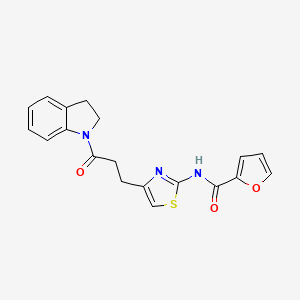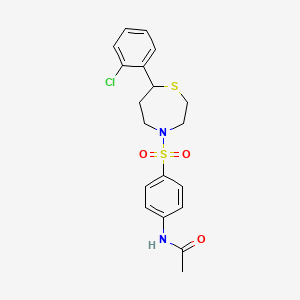
N-(4-((7-(2-chlorophényl)-1,4-thiazépan-4-yl)sulfonyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a thiazepane ring, a sulfonyl group, and an acetamide moiety
Applications De Recherche Scientifique
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound may be used in biological assays to study its effects on cellular processes.
Materials Science: It can be explored for its properties in the development of new materials with specific chemical functionalities.
Mécanisme D'action
Target of Action
The primary target of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis .
Biochemical Pathways
The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . This disruption prevents the formation of purine nucleotides and the amino acids serine and methionine, which are essential for DNA synthesis and cell growth .
Result of Action
The inhibition of DHFR by N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or bacteria, making the compound potentially useful as an anticancer or antimicrobial agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting 2-chlorophenylamine with a suitable thioamide under acidic conditions.
Sulfonylation: The thiazepane intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated thiazepane is acetylated using acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazepane ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated thiazepane derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(morpholino-sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to other sulfonyl acetamide derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Propriétés
IUPAC Name |
N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c1-14(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXSCDVBPGWDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
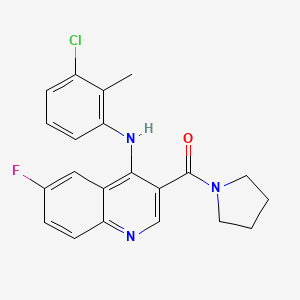
![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)
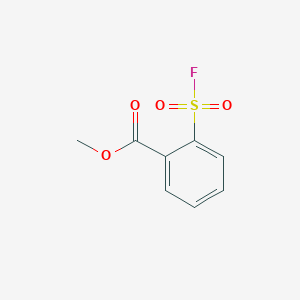
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide](/img/structure/B2531943.png)
![N-(3-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2531946.png)

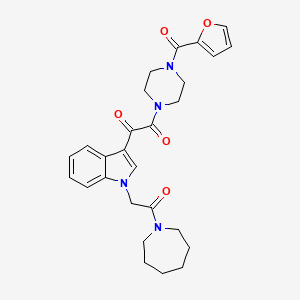
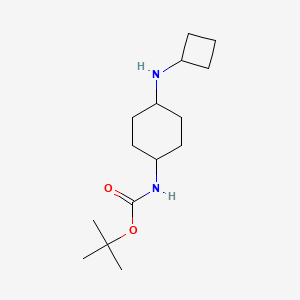
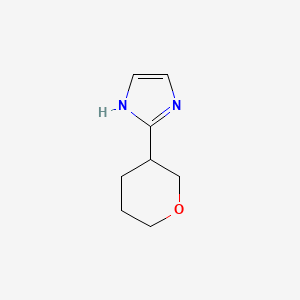
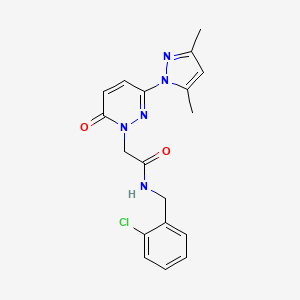
![methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)
